Cas no 2229522-81-8 (1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol)

1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol is a versatile organic compound characterized by its unique 2,2-difluoro ethan-1-ol backbone and substituted aromatic ring. This compound offers distinct advantages in organic synthesis, particularly in the formation of substituted difluorinated ethers and esters. Its structural features facilitate efficient coupling reactions and provide a broad scope for the development of novel fluorinated compounds.
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol structure
2229522-81-8 structure
商品名:1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol
CAS番号:2229522-81-8
MF:C9H9ClF2O2
メガワット:222.616369009018
CID:6000400
PubChem ID:165631554

1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-Chloro-α-(difluoromethyl)-2-methoxybenzenemethanol
    • 1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol
    • 2229522-81-8
    • EN300-1950504
    • インチ: 1S/C9H9ClF2O2/c1-14-8-5(7(13)9(11)12)3-2-4-6(8)10/h2-4,7,9,13H,1H3
    • InChIKey: PTUHZDBGBOZILO-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC=C(C=1OC)Cl)(O)C(F)F

計算された属性

  • せいみつぶんしりょう: 222.0259135g/mol
  • どういたいしつりょう: 222.0259135g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 29.5Ų

1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1950504-0.5g
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol
2229522-81-8
0.5g
$877.0 2023-09-17
Enamine
EN300-1950504-0.25g
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol
2229522-81-8
0.25g
$840.0 2023-09-17
Enamine
EN300-1950504-5g
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol
2229522-81-8
5g
$2650.0 2023-09-17
Enamine
EN300-1950504-0.05g
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol
2229522-81-8
0.05g
$768.0 2023-09-17
Enamine
EN300-1950504-10.0g
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol
2229522-81-8
10g
$3376.0 2023-06-03
Enamine
EN300-1950504-5.0g
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol
2229522-81-8
5g
$2277.0 2023-06-03
Enamine
EN300-1950504-2.5g
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol
2229522-81-8
2.5g
$1791.0 2023-09-17
Enamine
EN300-1950504-1.0g
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol
2229522-81-8
1g
$785.0 2023-06-03
Enamine
EN300-1950504-1g
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol
2229522-81-8
1g
$914.0 2023-09-17
Enamine
EN300-1950504-0.1g
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol
2229522-81-8
0.1g
$804.0 2023-09-17

1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol 関連文献

1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-olに関する追加情報

Professional Introduction to Compound with CAS No. 2229522-81-8 and Product Name: 1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol

1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol, identified by its CAS number 2229522-81-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a chloro-substituted phenyl ring and a difluoroethyl alcohol moiety. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a subject of extensive interest for potential therapeutic applications.

The structural composition of 1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol is meticulously designed to explore interactions with biological targets, particularly enzymes and receptors involved in critical metabolic pathways. The 3-chloro-2-methoxyphenyl group is a key pharmacophore that has been widely studied for its ability to modulate the activity of various enzymes, including those implicated in inflammation, pain signaling, and neurodegenerative diseases. In contrast, the difluoroethyl alcohol moiety introduces fluorine atoms, which are known to enhance metabolic stability and binding affinity in drug candidates. This combination of structural features makes the compound a promising candidate for further investigation in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol with biological targets with high precision. Studies have indicated that this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory response. Additionally, preliminary pharmacokinetic studies suggest that the fluorinated side chain improves oral bioavailability and reduces susceptibility to metabolic degradation, enhancing its potential as a lead compound for drug development.

The synthesis of 1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The chloromethoxylation of the phenyl ring followed by protection-deprotection strategies allows for the introduction of the difluoroethyl group with minimal side reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselectivity and functional group compatibility, ensuring the final product meets the stringent requirements for pharmaceutical applications.

In vitro studies have demonstrated promising biological activity for 1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol, particularly in models of chronic inflammatory diseases. The compound has shown dose-dependent inhibition of COX-2 enzyme activity, comparable to some well-known nonsteroidal anti-inflammatory drugs (NSAIDs), but with improved selectivity and reduced gastrointestinal side effects. Furthermore, its interaction with membrane-bound receptors has been explored using fluorescence-based assays, revealing potential applications in neuroprotective therapies.

The impact of fluorine substitution on the pharmacological properties of 1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol has been a focal point of recent research. Fluorinated compounds are known to exhibit enhanced binding affinity due to their ability to form stronger hydrogen bonds and hydrophobic interactions with biological targets. This property has been leveraged to develop novel antiviral and anticancer agents. In the case of this compound, the difluoroethyl group not only improves metabolic stability but also influences its solubility profile, making it suitable for formulation into various dosage forms.

As interest in targeted therapy grows, compounds like 1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol are being evaluated for their potential in precision medicine approaches. The structural diversity offered by its scaffold allows for derivative synthesis aimed at optimizing pharmacokinetic profiles and minimizing off-target effects. Collaborative efforts between synthetic chemists and medicinal biologists are essential to translate these findings into clinical trials where efficacy and safety can be rigorously assessed.

The regulatory landscape for novel pharmaceutical compounds necessitates thorough characterization under Good Manufacturing Practices (GMP) conditions before human testing can commence. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to confirm structural integrity and purity standards required for regulatory submissions. These methods ensure that any potential drug candidates meet the necessary criteria before advancing through preclinical development pipelines.

Future directions in the study of 1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol include exploring its mechanism of action at a molecular level using advanced biophysical techniques such as X-ray crystallography or cryo-electron microscopy. Understanding how this compound interacts with its biological targets will provide insights into designing next-generation therapeutics with improved efficacy and reduced toxicity profiles. Additionally, green chemistry principles are being integrated into synthetic routes to minimize environmental impact while maintaining high yields。

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd